molecular formula C17H21N5O3 B2683175 (3,5-dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2175979-11-8

(3,5-dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

Cat. No.: B2683175
CAS No.: 2175979-11-8
M. Wt: 343.387
InChI Key: XUTFQCLHVYEZIL-UHFFFAOYSA-N
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Description

(3,5-Dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of a 3,5-dimethylisoxazole ring and a morpholino-substituted pyrido[2,3-d]pyrimidin ring, which contributes to its unique chemical properties and biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Applied in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole core and the morpholino-substituted pyrido[2,3-d]pyrimidin moiety. These building blocks are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:

  • Condensation reactions: To form the isoxazole ring.

  • Mannich reactions: To introduce the morpholino group.

  • Cyclization reactions: To construct the pyrido[2,3-d]pyrimidin ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: To introduce oxygen-containing functional groups.

  • Reduction: To reduce specific functional groups.

  • Substitution: To replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Using nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

  • Oxidation: Formation of hydroxyl, carbonyl, or carboxyl groups.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different substituents.

Mechanism of Action

The mechanism by which this compound exerts its effects involves specific biochemical interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

  • 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid: A related isoxazole derivative.

  • 4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative with different substituents.

  • 3,5-Dimethylisoxazoles: Known for their bromodomain ligand activity.

Uniqueness: This compound stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-14(12(2)25-20-11)16(23)22-5-3-4-13-10-18-17(19-15(13)22)21-6-8-24-9-7-21/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTFQCLHVYEZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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